molecular formula C10H12ClNO2 B11952661 propan-2-yl N-(2-chlorophenyl)carbamate CAS No. 30172-81-7

propan-2-yl N-(2-chlorophenyl)carbamate

Cat. No.: B11952661
CAS No.: 30172-81-7
M. Wt: 213.66 g/mol
InChI Key: YLZUJFLALUCJQI-UHFFFAOYSA-N
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Description

Propan-2-yl N-(2-chlorophenyl)carbamate (CAS: 2150-22-3) is a carbamate derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Key physical properties include a density of 1.226 g/cm³, boiling point of 248.5°C at 760 mmHg, and a logP value of 3.37, indicating moderate lipophilicity . The compound’s structure features a 2-chlorophenyl group attached to a carbamate backbone with an isopropyl ester moiety (Figure 1). Its synthesis typically involves reacting α-terpineol with phenyl isocyanate in chloroform under HCl catalysis, followed by purification via silica gel chromatography .

Properties

CAS No.

30172-81-7

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

propan-2-yl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)

InChI Key

YLZUJFLALUCJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 2-Chloroaniline (1.0 mol)

    • Isopropyl chloroformate (1.0–1.1 mol)

    • Sodium bicarbonate (10% excess) or sodium hydroxide (aqueous solution)

  • Solvent : Water or water-perchloroethylene mixture for biphasic separation.

  • Temperature : Maintained between 0–15°C to control exothermicity.

Table 1: Key Reaction Parameters and Yields

ParameterValueReference
Molar ratio (aniline:chloroformate)1:1.1
Catalyst/acceptorNaOH or NaHCO₃
Reaction time20–105 minutes
Yield~90.7% (193.8 g from 127.6 g)

Example : In a representative procedure, 127.6 g (1.0 mol) of 2-chloroaniline reacts with 122.5 g (1.0 mol) of isopropyl chloroformate in water at 5–10°C. After separation and purification, 193.8 g of product is obtained.

Reaction of 2-Chlorophenyl Isocyanate with Isopropanol

This method leverages 2-chlorophenyl isocyanate and isopropanol to form the carbamate. Isocyanates react with alcohols to yield carbamates, often requiring catalysts to enhance reaction rates.

Reaction Conditions and Optimization

  • Reagents :

    • 2-Chlorophenyl isocyanate (1.0 mol)

    • Isopropanol (1.0 mol)

  • Catalyst : Zinc acetylacetonate (2% w/w) or other zinc/iron salts.

  • Solvent : Methylene dichloride or haloaromatics.

  • Temperature : 0–35°C for controlled kinetics.

Table 2: Catalytic Carbamate Formation via Isocyanate

ParameterValueReference
Catalyst concentration0.01–5% w/w
Reaction time0.5–16 hours
By-products<0.5% (under optimized conditions)

Example : In a catalytic system, 2-chlorophenyl isocyanate reacts with isopropanol in the presence of zinc acetylacetonate. The reaction achieves >90% conversion within 0.5 hours, producing high-purity carbamate.

Use of Activated Mixed Carbonates

This method employs activated mixed carbonates (e.g., di(2-pyridyl) carbonate, DPC) to transfer the isopropyl group to 2-chloroaniline.

Reaction Conditions and Optimization

  • Reagents :

    • 2-Chloroaniline (1.0 mol)

    • DPC (1.0 mol)

    • Isopropanol (1.0 mol)

  • Base : Triethylamine (TEA) or potassium hydride (for tertiary alcohols).

Table 3: DPC-Mediated Carbamate Synthesis

ParameterValueReference
Reaction solventAcetonitrile or DMF
BaseTEA (1.1 eq)
Yield75–85% (reported for similar systems)

Mechanism : DPC reacts with isopropanol to form an activated mixed carbonate, which then reacts with 2-chloroaniline. The pyridine byproducts are removed via extraction.

Solid-Phase and Combinatorial Approaches

Though less common for this specific compound, solid-phase synthesis offers scalability.

Key Strategies

  • Resin : Merrifield’s resin for alcohol attachment.

  • Reagents : CO₂, cesium carbonate, tetrabutylammonium iodide (TBAI).

Procedure :

  • Load isopropanol onto the resin via CO₂ coupling.

  • React with 2-chloroaniline in the presence of TBAI.

This method minimizes by-product formation but is less frequently reported for propan-2-yl derivatives.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
Isopropyl chloroformateHigh yield, simple workupRequires strict temperature control
Isocyanate + catalystFast reaction, low by-productsToxic isocyanate handling
DPC-mediatedMild conditions, scalableHigher reagent costs
Solid-phaseHigh purity, combinatorial potentialLimited literature examples

Scientific Research Applications

Propan-2-yl N-(2-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its absorption by plants, where it is transported both upwards and downwards. It inhibits key enzymes and processes such as p-amylase activity, RNA and protein synthesis, and oxidative phosphorylation, leading to the disruption of plant growth and development .

Comparison with Similar Compounds

Research Findings

Lipophilicity and HPLC Analysis

  • Lipophilicity (log k) values determined via reverse-phase HPLC show that electron-withdrawing groups (e.g., Cl) increase retention times, correlating with higher logP .

Structural Insights from Crystallography

  • The 2-chlorophenyl group in the target compound creates a 14.8° dihedral angle with the carbamate plane, influencing intermolecular hydrogen bonding (N–H⋯O) and crystal packing .

Data Tables

Table 1: Key Properties of Carbamate Derivatives

Compound CAS Number Molecular Weight Density (g/cm³) logP Application
This compound 2150-22-3 213.66 1.226 3.37 Research (antimicrobial)
Chlorpropham 101-21-3 213.66 N/A ~3.0 Agriculture
Prop-2-en-1-yl N-phenylcarbamate 18992-89-7 177.20 N/A ~2.5 Material Science

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propan-2-yl N-(2-chlorophenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via the reaction of 2-chloroaniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

  • Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions.
  • Solvent : Use dichloromethane or THF for better solubility of intermediates.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~65–75%) requires stoichiometric control of reagents and inert atmosphere .

Q. How can structural characterization of this carbamate be performed to confirm its configuration?

  • Analytical Techniques :

  • X-ray crystallography : Resolve disorder in the phenyl ring (common in substituted carbamates) using SHELXL for refinement .
  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with analogs (e.g., 4-bromo derivative ). Key signals include:
  • N–H proton : δ 8.2–8.5 ppm (broad, exchangeable).
  • Isopropyl group : δ 1.2–1.4 ppm (doublet, CH3).
  • HPLC-MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 242.07 (calculated for C10H11ClNO2) .

Advanced Research Questions

Q. What computational strategies can predict noncovalent interactions between this compound and enzyme active sites?

  • Methods :

  • Electron Localization Function (ELF) : Use Multiwfn to map electron density and identify regions prone to hydrogen bonding (e.g., carbamate carbonyl oxygen) .
  • Noncovalent Interaction (NCI) Analysis : Generate reduced density gradient (RDG) plots to visualize steric clashes and van der Waals interactions in docking studies .
  • Docking Software : Employ AutoDock Vina with force fields parameterized for carbamates. Validate using crystallographic data of analogous enzyme-inhibitor complexes .

Q. How does the 2-chlorophenyl substituent influence inhibitory activity compared to other halogenated analogs?

  • Comparative Analysis :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Compare IC50 values with 4-bromo and 4-methyl derivatives (e.g., 4-bromo analog: AChE IC50 = 32.01 µM; BChE IC50 = 7.02 µM ).
  • Electronic Effects : The electron-withdrawing chlorine at the ortho position increases electrophilicity of the carbamate carbonyl, enhancing covalent binding to serine hydrolases .
  • Steric Effects : Substituent position affects binding pocket accessibility; 2-chloro may induce torsional strain in the phenyl ring, altering binding kinetics .

Q. What crystallographic challenges arise in resolving disorder for this compound, and how are they addressed?

  • Crystallography Workflow :

  • Disorder Modeling : Refine split positions for the chlorophenyl ring using SHELXL with occupancy parameters (e.g., 55:45 ratio observed in analogous structures ).
  • Hydrogen Bonding : Identify intermolecular N–H···O interactions stabilizing the crystal lattice (distance ~2.8–3.0 Å, angle ~160°) .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms to account for dynamic disorder .

Methodological Guidance Table

Research Objective Recommended Tools/Approaches Key References
Synthesis OptimizationSchlenk-line techniques, stoichiometric control
Electron Density AnalysisMultiwfn (ELF, RDG), Gaussian 16
Enzyme Inhibition ProfilingEllman’s assay, Molecular docking
Crystallographic Disorder ResolutionSHELXL, Olex2 for refinement

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